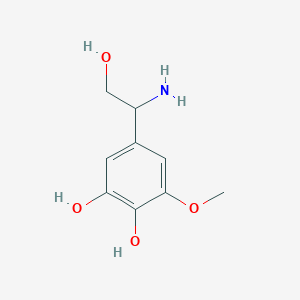
5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol: is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has appropriate substituents.
Functional Group Introduction:
Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its functional groups.
Biomarker Development: Potential use in developing biomarkers for specific diseases.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases.
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: An intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can inhibit or activate specific pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 5-(1-Amino-2-hydroxyethyl)pentopyranose
- (1-Amino-2-hydroxyethyl)phosphonic acid
Comparison:
- Structural Differences: While similar in having amino and hydroxyethyl groups, the presence of the methoxy group in 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol makes it unique.
- Reactivity: The methoxy group can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions.
- Applications: The unique structure of this compound allows for specific applications that similar compounds may not be suitable for.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H13NO4 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
5-(1-amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3 |
Clé InChI |
XSYVCRXYJCUUQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


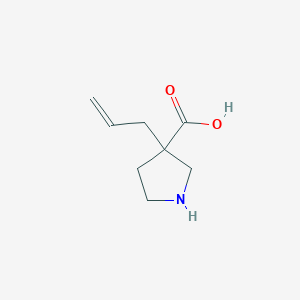

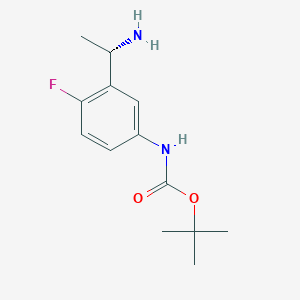
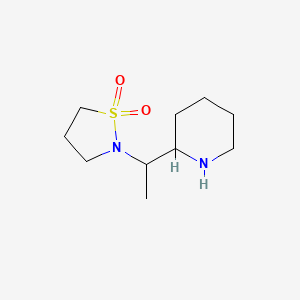

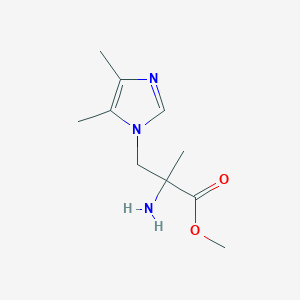
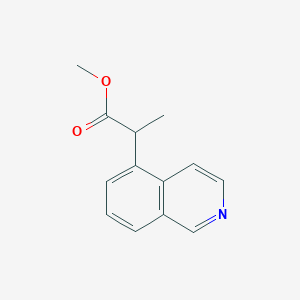
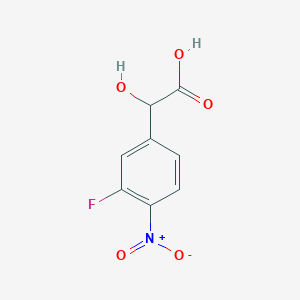
![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
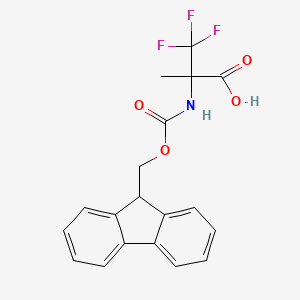
![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
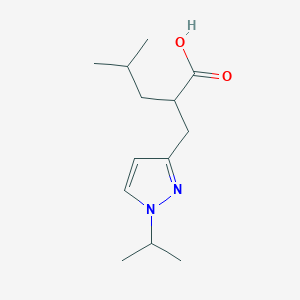

amine](/img/structure/B13540285.png)
